
1,3lambda~6~-Oxathiane-3,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiane 3,3-dioxide: is an organic compound with the molecular formula C₄H₈O₃S . It is a heterocyclic compound containing a six-membered ring with one oxygen and one sulfur atom. . It is characterized by its relatively high boiling point of 339.691°C at 760 mmHg and a density of 1.308 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane 3,3-dioxide can be synthesized through the reaction of methyl esters with 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide followed by treatment with silica gel. This reaction yields γ-hydroxy ketones . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol leading to the formation of bis(1,3-oxathiane) derivatives .
Industrial Production Methods: Industrial production methods for 1,3-oxathiane 3,3-dioxide are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Oxathiane 3,3-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides and carbonyl compounds are typical reagents used in substitution reactions.
Major Products Formed:
γ-Hydroxyketones: Formed from the reaction with aldehydes.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols and Sulfides: Products of reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Oxathiane 3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of γ-hydroxyketones.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,3-oxathiane 3,3-dioxide involves its reactivity at the sulfur and oxygen atoms. The compound can undergo lithiation at the C-4 position, which reveals that the oxygen function destabilizes the sulfonyl carbanion in this ring system . This reactivity is crucial for its use in various synthetic applications.
Comparación Con Compuestos Similares
1,3-Dioxane: Contains two oxygen atoms in the ring.
1,3-Dithiane: Contains two sulfur atoms in the ring.
Spiro[5.5]undecane derivatives: These compounds exhibit similar structural features with heteroatoms in the ring
Uniqueness: 1,3-Oxathiane 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propiedades
Número CAS |
109577-03-9 |
|---|---|
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
1,3-oxathiane 3,3-dioxide |
InChI |
InChI=1S/C4H8O3S/c5-8(6)3-1-2-7-4-8/h1-4H2 |
Clave InChI |
CFROQNJYXPQWPB-UHFFFAOYSA-N |
SMILES canónico |
C1COCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)


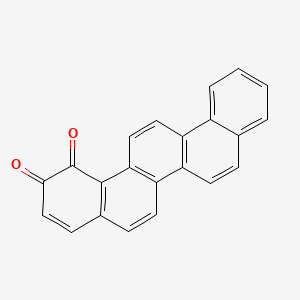
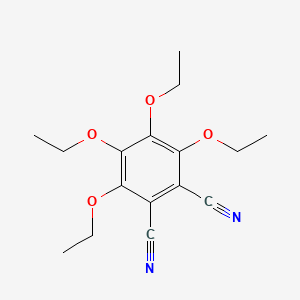
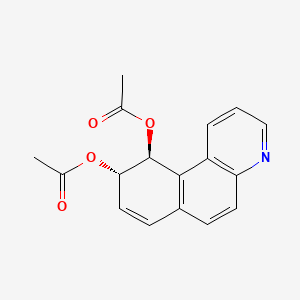
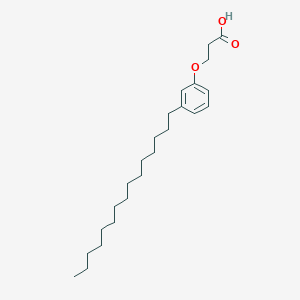
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
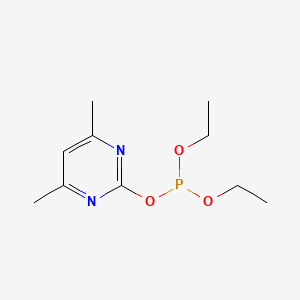
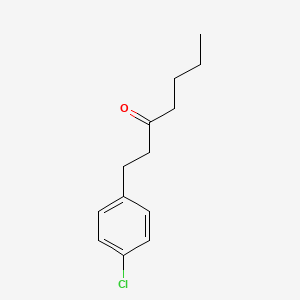

![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
